N,3-dimethyl-1-benzothiophene-2-carboxamide
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Overview
Description
“N,3-dimethyl-1-benzothiophene-2-carboxamide” is a chemical compound with the molecular formula C11H12N2OS . It is a derivative of benzothiophene, which is a class of compounds that are ubiquitous in nature and have shown interesting applications in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of benzothiophene derivatives, including “this compound”, often involves the reaction of an alkyne-substituted 2-bromobenzene with either sodium sulfide or potassium sulfide . Thiourea can also be used as a reagent in place of sodium sulfide or potassium sulfide .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzothiophene ring which bears a carboxamide . The average mass of the molecule is 221.342 Da .Chemical Reactions Analysis
Benzothiophene derivatives, including “this compound”, have been synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Scientific Research Applications
Antibacterial and Antifungal Properties
N,3-dimethyl-1-benzothiophene-2-carboxamide derivatives have demonstrated antibacterial and antifungal activities. Studies have shown that compounds like 2-([(1Z)-[4-(dimethylamino)phenyl]methylene]amino)-4,5-dimethyl-N-(2-methylphenyl)thiophene-3-carboxamide and its analogs exhibit these properties, suggesting their potential as therapeutic agents against bacterial and fungal infections (Vasu et al., 2003).
Synthesis and Molecular Structures
The molecule has been a subject of various synthetic procedures aiming at creating derivatives with potential biological activity. One study describes the development of a scalable synthesis of a similar compound, AG-28262, demonstrating the feasibility of large-scale production for these compounds (R. Scott et al., 2006). Another research focused on the crystal structure of related compounds, providing insights into their molecular conformations and potential interactions (M. Petrov et al., 2015).
Antimicrobial and Antioxidant Activities
Derivatives of this compound have been explored for their antimicrobial and antioxidant activities. Compounds synthesized from reactions with bioactive aromatic heterocyclic carboxylic acids and fatty acids have shown promising results in these areas (M. A. Sindhe et al., 2016).
Potential in Photovoltaics
In the field of renewable energy, derivatives of this compound have been investigated for their use in photovoltaic applications. Research into the morphology control in polycarbazole-based bulk heterojunction solar cells, where these compounds play a role, suggests their potential in improving the efficiency of solar energy conversion (T. Chu et al., 2011).
Antitumor Activity
Some derivatives have been synthesized and tested for their antitumor activity, showing significant inhibitory effects on the growth of human tumor cells. This highlights the potential of these compounds in the development of new anticancer agents (Y. Ostapiuk et al., 2017).
Antimalarial Properties
Benzothiophene carboxamide derivatives, related to this compound, have been identified as potent inhibitors of the Plasmodium falciparum enoyl-ACP reductase, suggesting their utility as antimalarial agents (T. Banerjee et al., 2011).
Safety and Hazards
The safety data sheet for a similar compound, “5-amino-N,N-dimethyl-1-benzothiophene-2-carboxamide”, suggests that if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with skin or eyes, it should be washed off with soap and plenty of water .
Future Directions
Benzothiophene and its substituted derivatives, including “N,3-dimethyl-1-benzothiophene-2-carboxamide”, have attracted great interest in industry as well as academia due to their wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Properties
IUPAC Name |
N,3-dimethyl-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NOS/c1-7-8-5-3-4-6-9(8)14-10(7)11(13)12-2/h3-6H,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOAFEDPECMHGRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=CC=CC=C12)C(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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